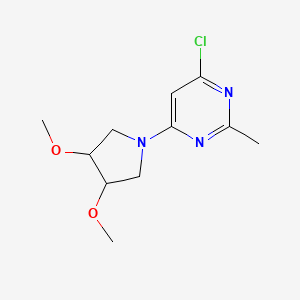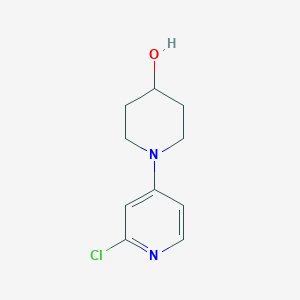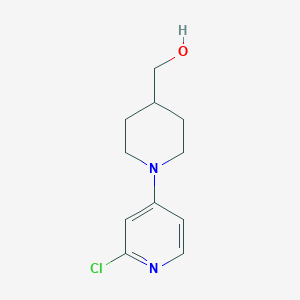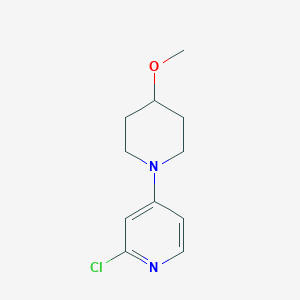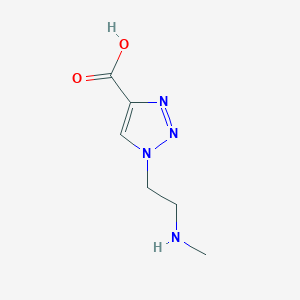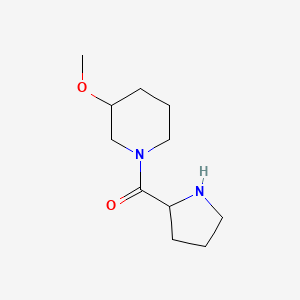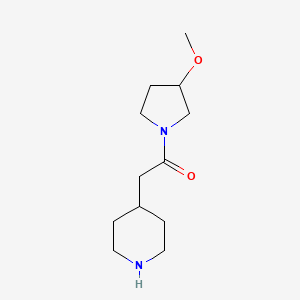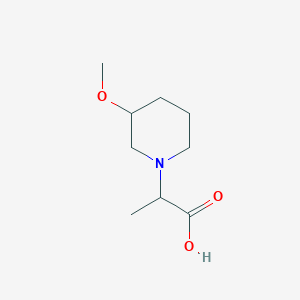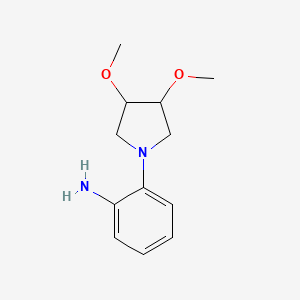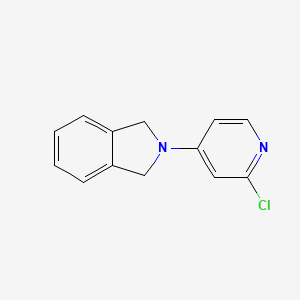
2-(2-Chloropyridin-4-yl)isoindolin
Übersicht
Beschreibung
2-(2-Chloropyridin-4-yl)isoindoline is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloropyridin-4-yl)isoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloropyridin-4-yl)isoindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Isoindolin-Derivate, wie z. B. N-Isoindolin-1,3-dione, haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Die Struktur-Wirkungs-Beziehungen und biologischen Eigenschaften dieser Derivate werden untersucht, um ihr Potenzial als Therapeutika zu erschließen .
Herbizide
Isoindolin-Derivate werden auch auf ihr Potenzial in der Entwicklung von Herbiziden untersucht . Ihre einzigartige chemische Struktur und Reaktivität machen sie zu geeigneten Kandidaten für diese Anwendung .
Farbstoffe und Pigmente
Der Isoindolin-Kern, der in diesen Verbindungen vorhanden ist, hat sich als nützlich bei der Herstellung von Farbstoffen und Pigmenten erwiesen . Ihre Fähigkeit, komplexe Strukturen zu bilden und eine vielfältige chemische Reaktivität zu zeigen, macht sie ideal für diesen Zweck .
Polymeradditive
Isoindolin-Derivate werden auf ihr Potenzial als Additive in der Polymersynthese untersucht . Diese Verbindungen können die Eigenschaften von Polymeren verbessern und sie für verschiedene Anwendungen besser geeignet machen .
Organische Synthese
Isoindolin-Derivate spielen eine entscheidende Rolle in der organischen Synthese . Sie werden als Bausteine bei der Synthese verschiedener komplexer organischer Verbindungen verwendet .
Photochrome Materialien
Diese Verbindungen werden auch auf ihr Potenzial in der Entwicklung photochromer Materialien untersucht . Diese Materialien ändern ihre Farbe als Reaktion auf Licht, und Isoindolin-Derivate könnten diese Eigenschaft verbessern .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Chloropyridin-4-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
2-(2-Chloropyridin-4-yl)isoindoline interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
These include the dopaminergic synapse pathway, which is crucial for transmitting signals in the brain, and the neuroactive ligand-receptor interaction pathway, which is involved in the communication between neurons .
Pharmacokinetics
In silico analysis suggests that isoindolines, the family of compounds to which 2-(2-chloropyridin-4-yl)isoindoline belongs, have good properties as ligands of the dopamine receptor d2 . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with the dopamine receptor d2 suggests that it could influence neurological processes regulated by this receptor, such as mood and motor control .
Action Environment
The action, efficacy, and stability of 2-(2-Chloropyridin-4-yl)isoindoline can be influenced by various environmental factors. For instance, the presence of blood proteins can affect its affinity for the dopamine receptor D2 . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
2-(2-Chloropyridin-4-yl)isoindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to the dopamine receptor D2, acting as a ligand and modulating its activity . The interaction between 2-(2-Chloropyridin-4-yl)isoindoline and the dopamine receptor D2 involves specific amino acid residues at the receptor’s allosteric binding site, leading to changes in receptor conformation and function . Additionally, 2-(2-Chloropyridin-4-yl)isoindoline may interact with other proteins and enzymes involved in neurotransmission and signal transduction pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 2-(2-Chloropyridin-4-yl)isoindoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Chloropyridin-4-yl)isoindoline has been shown to affect the proliferation and migration of cancer cells, such as PC-9 and HCC-LM3 cells . The compound’s impact on cell signaling pathways, including those involved in cell growth and survival, underscores its potential as a therapeutic agent. Furthermore, 2-(2-Chloropyridin-4-yl)isoindoline may alter gene expression patterns, leading to changes in the expression of genes associated with cell cycle regulation, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Chloropyridin-4-yl)isoindoline involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, 2-(2-Chloropyridin-4-yl)isoindoline binds to the dopamine receptor D2, resulting in changes in receptor activity and downstream signaling pathways . Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular metabolism and function. The binding interactions of 2-(2-Chloropyridin-4-yl)isoindoline with biomolecules are crucial for understanding its therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloropyridin-4-yl)isoindoline may change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound remains stable under specific conditions, allowing for consistent experimental results . Over extended periods, 2-(2-Chloropyridin-4-yl)isoindoline may undergo degradation, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings have revealed that 2-(2-Chloropyridin-4-yl)isoindoline can have sustained effects on cellular function, including alterations in cell proliferation, apoptosis, and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Chloropyridin-4-yl)isoindoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing symptoms of neurological disorders . At higher doses, 2-(2-Chloropyridin-4-yl)isoindoline may cause toxic or adverse effects, including neurotoxicity and organ damage . Studies have identified specific dosage thresholds for the compound’s therapeutic and toxic effects, providing valuable information for its potential clinical applications.
Metabolic Pathways
2-(2-Chloropyridin-4-yl)isoindoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, 2-(2-Chloropyridin-4-yl)isoindoline may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels and signaling . Understanding the metabolic pathways associated with 2-(2-Chloropyridin-4-yl)isoindoline is essential for elucidating its biochemical and therapeutic properties.
Transport and Distribution
The transport and distribution of 2-(2-Chloropyridin-4-yl)isoindoline within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, 2-(2-Chloropyridin-4-yl)isoindoline may accumulate in certain cellular compartments, influencing its localization and activity . The study of the transport and distribution of 2-(2-Chloropyridin-4-yl)isoindoline provides insights into its cellular and molecular mechanisms of action.
Subcellular Localization
The subcellular localization of 2-(2-Chloropyridin-4-yl)isoindoline is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-(2-Chloropyridin-4-yl)isoindoline may localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes . The subcellular localization of 2-(2-Chloropyridin-4-yl)isoindoline is a key factor in determining its biochemical and therapeutic properties.
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQFLUTIULCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


